![molecular formula C6H12ClNO3 B555354 (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride CAS No. 40216-83-9](/img/structure/B555354.png)
(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Overview
Description
“(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C6H12ClNO3 . It is a derivative of pyrrolidine, a cyclic amine, with a hydroxyl group at the 4-position, a carboxylate at the 2-position, and a methyl ester group .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The 4-position of the ring has a hydroxyl group, and the 2-position has a carboxylate group that is esterified with a methyl group . The compound forms a hydrochloride salt, indicating the presence of an additional hydrogen and chloride ion .Physical And Chemical Properties Analysis
The molecular weight of “(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride” is 181.62 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature .Scientific Research Applications
Product Availability
This compound is available for purchase from various scientific research supply companies such as Thermo Fisher Scientific and MilliporeSigma, indicating its use in research and development .
Safety Data
Material Safety Data Sheets (MSDS) are available for this compound, which is essential for handling and usage in a laboratory setting .
Mechanism of Action
Target of Action
H-Hyp-OMe.HCl is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the molecules to which it is linked in these constructs.
Mode of Action
As a linker, H-Hyp-OMeInstead, it serves as a bridge between two other molecules . In the context of ADCs, one end of the linker is attached to an antibody that recognizes a specific target on cancer cells, while the other end is attached to a cytotoxic drug . For PROTACs, the linker connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein .
Biochemical Pathways
The biochemical pathways affected by H-Hyp-OMe.HCl are determined by the molecules it is linked to. In ADCs, the antibody guides the cytotoxic drug to cancer cells, leading to their death . In PROTACs, the compound induces the degradation of target proteins via the ubiquitin-proteasome system .
Result of Action
The result of H-Hyp-OMe.HCl’s action is the delivery of a cytotoxic drug to cancer cells in the case of ADCs, or the degradation of a target protein in the case of PROTACs . This can lead to the death of cancer cells or the modulation of cellular processes, respectively .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSHNXEUZOKHH-JBUOLDKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932327 | |
Record name | Methyl 4-hydroxyprolinatato--hydrogen chlorido (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
40216-83-9, 144527-44-6 | |
Record name | 4-Hydroxy-L-proline methyl ester hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40216-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-hydroxyprolinatato--hydrogen chlorido (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Proline, 4-hydroxy-, methyl ester, hydrochloride (1:1), (4R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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